N-[(3,4-dimethoxyphenyl)-(2-hydroxynaphthalen-1-yl)methyl]benzamide
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Overview
Description
N-[(3,4-dimethoxyphenyl)-(2-hydroxynaphthalen-1-yl)methyl]benzamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a benzamide group attached to a naphthalene ring, which is further substituted with a 3,4-dimethoxyphenyl group. The unique structure of this compound makes it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)-(2-hydroxynaphthalen-1-yl)methyl]benzamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-hydroxynaphthalene-1-carboxylic acid, followed by the formation of the benzamide group. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation reaction. The reaction mixture is usually heated under reflux conditions to ensure complete reaction and high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure conditions to optimize the yield and purity of the product. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)-(2-hydroxynaphthalen-1-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)-(2-hydroxynaphthalen-1-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)-(2-hydroxynaphthalen-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, its role as a corrosion inhibitor involves the adsorption of the compound onto the metal surface, forming a protective layer that prevents oxidation and corrosion .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
- N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
Uniqueness
N-[(3,4-dimethoxyphenyl)-(2-hydroxynaphthalen-1-yl)methyl]benzamide stands out due to its unique structural features, which confer specific chemical and biological properties. Its ability to act as a corrosion inhibitor with high efficiency at relatively low concentrations highlights its potential in industrial applications .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-(2-hydroxynaphthalen-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-30-22-15-13-19(16-23(22)31-2)25(27-26(29)18-9-4-3-5-10-18)24-20-11-7-6-8-17(20)12-14-21(24)28/h3-16,25,28H,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBWCPLTILZUBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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